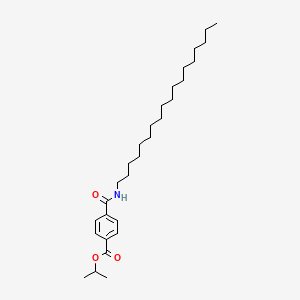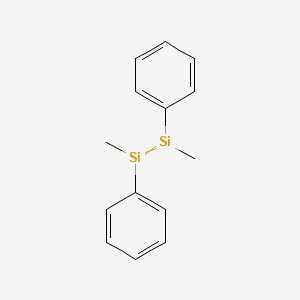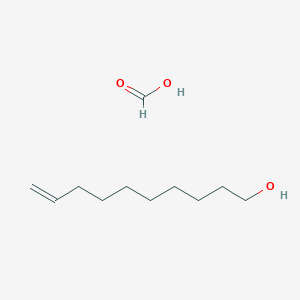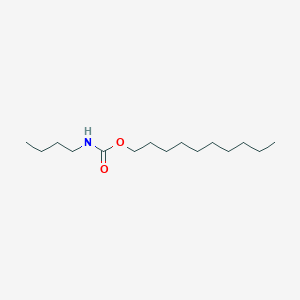
Propan-2-yl 4-(octadecylcarbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(octadecylcarbamoyl)benzoate typically involves the esterification of 4-(octadecylcarbamoyl)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(octadecylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitrobenzoates and halobenzoates.
Scientific Research Applications
Propan-2-yl 4-(octadecylcarbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(octadecylcarbamoyl)benzoate involves its interaction with molecular targets through its ester and amide functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in its applications .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl benzoate: Similar in structure but lacks the octadecylcarbamoyl group.
Octadecyl benzoate: Contains the octadecyl group but lacks the isopropyl ester.
Benzyl benzoate: Contains a benzyl group instead of the isopropyl ester
Uniqueness
Propan-2-yl 4-(octadecylcarbamoyl)benzoate is unique due to its combination of an isopropyl ester and an octadecylcarbamoyl group, which imparts distinct physicochemical properties. This combination enhances its solubility in both polar and non-polar solvents, making it highly versatile for various applications .
Properties
CAS No. |
90523-61-8 |
|---|---|
Molecular Formula |
C29H49NO3 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
propan-2-yl 4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C29H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-30-28(31)26-20-22-27(23-21-26)29(32)33-25(2)3/h20-23,25H,4-19,24H2,1-3H3,(H,30,31) |
InChI Key |
HCVDBRASCFAFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)



![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)

![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)

![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)

